Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound classified as an aromatic carboxylic acid. It features a benzoic acid moiety linked to a naphthalene derivative through an amino group. The presence of a chlorine atom and two keto groups contributes to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine.
The compound is identified by the CAS number 64505-76-6 and is primarily sourced from chemical suppliers specializing in organic compounds. Its synthesis and applications are of significant interest in both academic and industrial research settings.
This compound belongs to the following categories:
The synthesis of benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves several multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize large-scale chlorination followed by amination processes. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels of the final product. The reaction conditions are optimized for yield and minimal by-products.
The molecular structure of benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- can be represented as follows:
| Property | Value |
|---|---|
| CAS No. | 64505-76-6 |
| Molecular Formula | C17H10ClNO4 |
| Molecular Weight | 327.7 g/mol |
| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
| InChI Key | NSYKJANZYWVKGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)O |
The structural analysis reveals functional groups that contribute to its reactivity and interactions with other molecules.
Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products depend on specific conditions and reagents used during the reactions.
The mechanism of action for benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets. The structural features enable binding to enzymes and receptors, potentially inhibiting or activating biological processes. The chlorine atom and keto groups may enhance binding affinity and specificity towards these targets.
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The compound exhibits typical properties associated with aromatic carboxylic acids, including acidity due to the carboxyl group. Its reactivity is influenced by the presence of the chlorine atom and keto groups.
Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has diverse applications in scientific research:
This compound's unique structure and properties make it valuable across various scientific disciplines.
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: